molecular formula C16H28O2 B8074737 Oxacycloheptadec-7-en-2-one CAS No. 223104-08-3

Oxacycloheptadec-7-en-2-one

Cat. No.: B8074737
CAS No.: 223104-08-3
M. Wt: 252.39 g/mol
InChI Key: HMWPDRYGIBLSHB-XQRVVYSFSA-N
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Description

Oxacycloheptadec-7-en-2-one is a chemical compound with the molecular formula C16H28O2. It is a member of the oxacycloheptadecene family and is known for its unique structure, which includes a 17-membered lactone ring with a double bond at the 7th position in the Z-configuration. This compound is often used in the fragrance industry due to its musky odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxacycloheptadec-7-en-2-one typically involves the cyclization of long-chain hydroxy acids or their derivatives. One common method includes the use of trimethyl orthoformate (TMOF) and diacetyl oxide (Ac2O) as reagents . The reaction conditions often require an acidic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxacycloheptadec-7-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Substituted lactones.

Scientific Research Applications

Oxacycloheptadec-7-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxacycloheptadec-7-en-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Oxacycloheptadec-8-en-2-one, (8Z)-: Another member of the oxacycloheptadecene family with a double bond at the 8th position.

    Musk ambrette: A synthetic musk compound with a similar structure and odor profile.

    Ambrettolide: A natural musk compound derived from ambrette seeds.

Uniqueness

Oxacycloheptadec-7-en-2-one is unique due to its specific double bond position and configuration, which contribute to its distinct odor and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in both research and industrial applications.

Properties

IUPAC Name

(7Z)-1-oxacycloheptadec-7-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h4,6H,1-3,5,7-15H2/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWPDRYGIBLSHB-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCCCC(=O)OCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C\CCCCC(=O)OCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-50-2, 223104-08-3
Record name omega-6-Hexadecenlactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name omega-6-Hexadecenlactone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223104083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxacycloheptadec-7-en-2-one
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Record name Oxacycloheptadec-7-en-2-one
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Record name .OMEGA.-6-HEXADECENLACTONE, (Z)-
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